

Technical Guide: 4-(3-Fluorophenyl)-1-butene

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Compound of Interest

Compound Name: 4-(3-Fluorophenyl)-1-butene

CAS No.: 2248-12-6

Cat. No.: B1323609

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CAS Registry Number: 2248-12-6 Chemical Formula: C₁₀H₁₁F Molecular Weight: 150.19 g/mol
[\[1\]](#)

Executive Summary & Core Identity

4-(3-Fluorophenyl)-1-butene is a homoallylic fluorobenzene derivative serving as a versatile building block in medicinal chemistry. Its structural value lies in the 3-fluorophenyl moiety, a bioisostere often employed to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity, and receptor binding affinity without significantly altering steric bulk compared to a hydrogen atom.

Physicochemical Profile

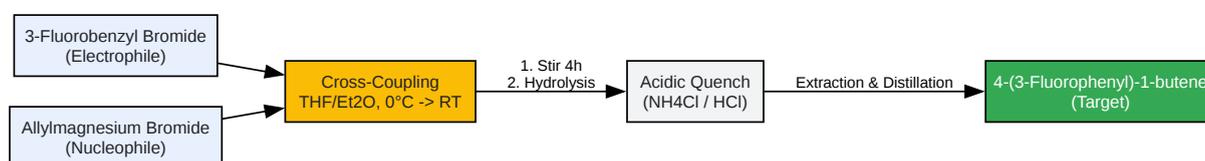
Property	Value	Note
Appearance	Colorless to pale yellow liquid	Oxidizes slowly upon air exposure
Boiling Point	176.3 ± 9.0 °C	@ 760 mmHg (Predicted)
Density	0.971 ± 0.06 g/cm ³	@ 20 °C
Refractive Index	1.485 (Predicted)	
Solubility	Soluble in DCM, THF, Et ₂ O	Insoluble in water
Flash Point	~55 °C	Flammable liquid (estimate)

Synthesis Protocol: Grignard Cross-Coupling

Methodology Rationale: While Wittig olefination is a viable route, the Grignard cross-coupling of 3-fluorobenzyl bromide with allylmagnesium bromide is preferred for scale-up due to higher atom economy and simplified purification (removal of magnesium salts vs. triphenylphosphine oxide).

Reaction Pathway

The synthesis exploits the nucleophilic attack of allylmagnesium bromide on the benzylic carbon of 3-fluorobenzyl bromide.



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Figure 1: Grignard cross-coupling pathway for the synthesis of **4-(3-Fluorophenyl)-1-butene**.
[2]

Step-by-Step Experimental Protocol

Safety Precaution: Allylmagnesium bromide is moisture-sensitive and pyrophoric.[3] All steps must be performed under an inert atmosphere (Nitrogen or Argon).

- Reagent Preparation:
 - Charge a flame-dried 3-neck round-bottom flask with 3-fluorobenzyl bromide (1.0 eq) and anhydrous THF (0.5 M concentration).
 - Cool the solution to 0 °C using an ice/salt bath to prevent Wurtz-type homocoupling side reactions.
- Addition:

- Add Allylmagnesium bromide (1.2 eq, 1.0 M in Et₂O) dropwise via a pressure-equalizing addition funnel over 30 minutes.
- Critical Control Point: Maintain internal temperature < 5 °C during addition to minimize exotherms.
- Reaction & Monitoring:
 - Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.
 - TLC Monitoring: Use Hexane/EtOAc (95:5). The starting bromide spot (R_f ~0.6) should disappear, replaced by the alkene product (R_f ~0.8).
- Work-up:
 - Quench carefully with saturated aqueous NH₄Cl at 0 °C.
 - Extract the aqueous layer with Diethyl Ether (3x).
 - Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
- Purification:
 - Purify the crude oil via vacuum distillation (approx. 80–85 °C @ 5 mmHg) or flash column chromatography (100% Hexanes) to yield the pure alkene.

Applications in Drug Development

The 3-fluorophenyl group is a "privileged structure" in medicinal chemistry. This intermediate is specifically used to introduce this moiety via the terminal alkene, which serves as a functional handle.

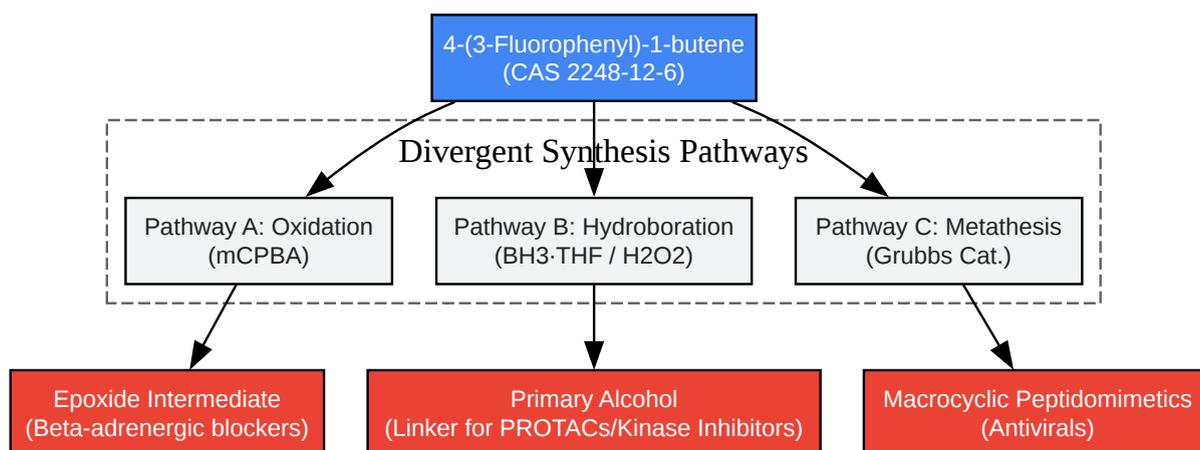
Structure-Activity Relationship (SAR) Impact

- Metabolic Stability: Unlike the 4-fluoro analog (which blocks para-oxidation), the 3-fluoro substitution exerts an electron-withdrawing effect that deactivates the ring towards oxidation

while altering the lipophilic vector (LogP) differently, often improving blood-brain barrier (BBB) penetration.

- Functionalization Potential: The terminal alkene allows for:
 - Hydroboration-Oxidation: Yields primary alcohols for ester/ether linkages.
 - Heck Coupling: Extension of the carbon chain for complex scaffolds (e.g., styrenyl derivatives).
 - Epoxidation: Precursor to chiral epoxides for beta-blocker analogs.

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)



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Figure 2: Divergent synthetic utility of the terminal alkene handle in drug discovery.

Analytical Characterization

To validate the identity of synthesized **4-(3-Fluorophenyl)-1-butene**, the following spectroscopic data is expected:

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.20–6.85 (m, 4H, Ar-H)
- δ 5.85 (ddt, 1H, =CH–)
- δ 5.05–4.95 (m, 2H, =CH₂)
- δ 2.70 (t, 2H, Ar-CH₂)
- δ 2.38 (q, 2H, –CH₂–)
- ¹³C NMR (100 MHz, CDCl₃):
 - Diagnostic peaks at ~163.0 (d, C-F coupling), ~138.0 (alkene CH), ~115.0 (alkene CH₂), and ~35.0 (aliphatic carbons).
- IR Spectroscopy:
 - ~1640 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-F stretch).

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Flammable Liquid	H226	Flammable liquid and vapor.
Skin Irritation	H315	Causes skin irritation.[4]
Eye Irritation	H319	Causes serious eye irritation. [4]
STOT-SE	H335	May cause respiratory irritation.

Storage: Store at 2–8 °C under inert gas. Segregate from strong oxidizing agents.

References

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